2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
Description
This compound belongs to the class of benzofuropyrimidinone derivatives, characterized by a fused benzofuran-pyrimidine core. Its structure includes:
- A sulfanyl group at position 2, enabling thioether linkages that enhance metabolic stability compared to oxygen analogs.
- A 3-(propan-2-yloxy)propyl substituent at position 3, contributing to lipophilicity and modulating steric effects.
- An N-(2-phenylethyl)acetamide side chain, which may influence target binding through hydrophobic interactions and hydrogen bonding.
Properties
IUPAC Name |
2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-18(2)32-16-8-15-29-25(31)24-23(20-11-6-7-12-21(20)33-24)28-26(29)34-17-22(30)27-14-13-19-9-4-3-5-10-19/h3-7,9-12,18H,8,13-17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJZLENDSJMGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide, also referred to by its IUPAC name N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C26H29N3O4S with a molecular weight of 479.6 g/mol. The structural complexity includes a benzofuro-pyrimidine framework, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N3O4S |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 899741-93-6 |
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways or as a modulator of receptor activity. The presence of the sulfanyl group and the benzofuro-pyrimidine core are likely responsible for its interactions with biological macromolecules.
Anticancer Activity
Research indicates that compounds similar to this acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : A derivative of this compound demonstrated an IC50 value indicative of potent anticancer properties when tested on human breast cancer cells. This suggests that the compound may selectively target tumorigenic cells while sparing normal cells.
Antioxidant Properties
The antioxidant activity has also been observed in related compounds containing similar functional groups. These compounds have been shown to effectively scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with cancer and other degenerative diseases.
Pharmacological Effects
- Cytotoxicity : The compound has been shown to induce apoptosis in cancer cells through various pathways.
- Antioxidant Activity : It exhibits the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer metabolism, leading to reduced tumor growth.
Data from Relevant Studies
A summary of findings from various studies on related compounds demonstrates their potential biological activities:
Comparison with Similar Compounds
Core Heterocycle Modifications
- Benzofuro vs. Benzothieno/Thieno Cores: The target compound’s benzofuran core (oxygen-containing) offers distinct electronic properties compared to benzothiophene () or thiophene () cores, which contain sulfur.
Substituent Variations
- Position 3 Substituents: The 3-(propan-2-yloxy)propyl group in the target compound provides moderate steric bulk and ether-based polarity, balancing lipophilicity and solubility. The prop-2-enyl group in introduces unsaturation, which could increase reactivity or conformational flexibility .
Acetamide Side Chains :
Implications for Pharmacological Activity
While direct activity data for the target compound are unavailable, structural analogs provide insights:
- Anti-exudative Potential: highlights anti-exudative activity in acetamide derivatives with triazole-thioether linkages, suggesting the target compound’s sulfanyl group could confer similar properties .
- Kinase Inhibition: Benzothieno-pyrimidinones () are reported in kinase inhibitor patents, implying the benzofuro analog may target analogous pathways .
- Metabolic Stability : The isopropoxypropyl chain in the target compound may enhance resistance to oxidative metabolism compared to ethoxypropyl () or allyl () groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
